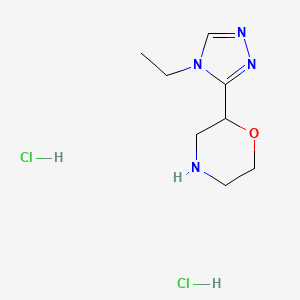
2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride
Overview
Description
2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole core have been known to interact with various biological targets .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to bind to the iron in the heme moiety of cyp-450 .
Pharmacokinetics
The 1,2,4-triazole nucleus is known to be stable to metabolism and can increase the solubility of the ligand, significantly improving the pharmacological profile of the drug .
Result of Action
Some 1,2,4-triazole derivatives have shown potent inhibitory activities against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride typically involves the reaction of 4-ethyl-4H-1,2,4-triazole with morpholine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 60-80°C)
Solvent: Common solvents like ethanol or methanol
Catalysts: Acid catalysts such as hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process includes:
Mixing: Reactants are mixed in a solvent
Heating: The mixture is heated to the desired temperature
Purification: The product is purified using techniques such as crystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the morpholine moiety.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of N-oxides or other oxidized derivatives
Reduction: Formation of reduced triazole or morpholine derivatives
Substitution: Formation of halogenated or alkylated derivatives
Scientific Research Applications
2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride
- 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
- 1-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethanamine dihydrochloride
Uniqueness
2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the triazole ring and morpholine moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-ethyl-1,2,4-triazol-3-yl)morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-2-12-6-10-11-8(12)7-5-9-3-4-13-7;;/h6-7,9H,2-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGFCVXPZGTDKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1C2CNCCO2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















